![molecular formula C14H15N3O2 B2382940 2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 1706443-54-0](/img/structure/B2382940.png)
2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one” is a heteroaromatic system that has been studied for its potential bioactivity . It has been envisioned as a potent bioisosteric analogue of MPC-6827, an anticancer agent .
Synthesis Analysis
The synthesis of this compound involves efficient microwave-assisted chemical processes . A suspension of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine in DMF was cooled to 0 °C. Then, NaH and methyl iodide were added. The reaction mixture was stirred at 0 °C for 1 h and warmed to room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . It is a 4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine .Chemical Reactions Analysis
The compound demonstrates single-digit micromolar inhibition of both AURKA and EGFR, providing evidence of a single molecule with dual activity against EGFR and AURKA .科学的研究の応用
Synthesis and Derivative Development
Researchers have developed various derivatives of pyrimidine compounds, demonstrating diverse pharmacological and biological activities. For instance, the synthesis of novel oxo pyrimido pyrimidine derivatives has been explored, showcasing the versatility of these compounds in creating substances with potential biological activities (Jadhav et al., 2022). This research highlights the foundational chemical reactions and methodologies employed in generating these derivatives, underscoring their importance in the development of compounds with varied biological functions.
Antimicrobial Applications
The antimicrobial efficacy of pyrimidine derivatives has been a significant area of study. Research into dihydropyrimidinone and dihydropyrimidine derivatives has revealed their broad biological activities, including antibacterial, antiviral, and anticancer properties (Al-Juboori, 2020). Such studies are crucial in the ongoing search for new antimicrobial agents, especially in the face of increasing antibiotic resistance.
Corrosion Inhibition
Pyrimidine derivatives have also been investigated for their potential as corrosion inhibitors, an application of interest in materials science and engineering. For example, novel pyridopyrimidinone derivatives have been synthesized and evaluated for their effectiveness in inhibiting corrosion of carbon steel in acidic media, displaying promising results (Abdallah et al., 2018). This research points to the potential of these compounds in developing more efficient and environmentally friendly corrosion inhibitors.
Organic Synthesis Intermediates
The compound's utility extends to serving as intermediates in the synthesis of more complex organic molecules. For instance, cellulose sulfuric acid has catalyzed the efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones/-thiones, demonstrating the compound's role in facilitating organic reactions (Rajack et al., 2013). Such applications underscore the importance of these compounds in organic chemistry, providing valuable tools for synthesizing a wide range of chemical entities.
特性
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-10-4-2-9(3-5-10)13-16-12-8-15-7-6-11(12)14(18)17-13/h2-5,15H,6-8H2,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWWLNQWKPPZIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CCNC3)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

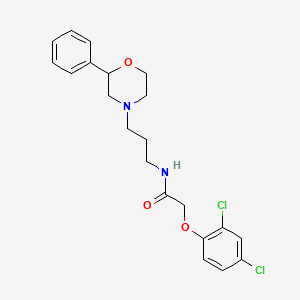
![N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2382858.png)
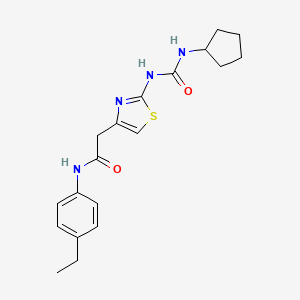
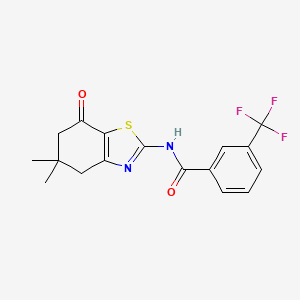
![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)
![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)
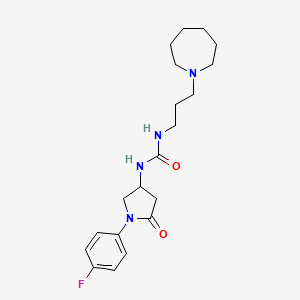
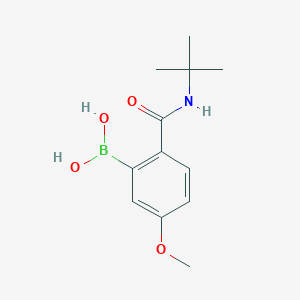
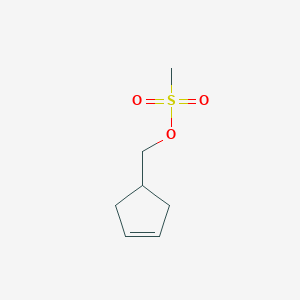
![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)
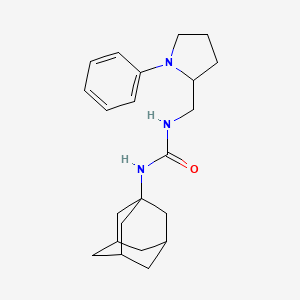
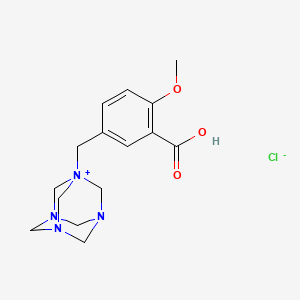
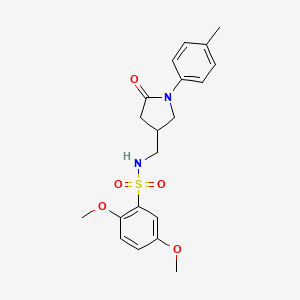
![6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2382879.png)